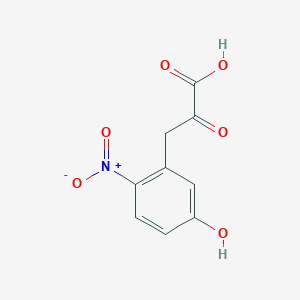
4-(Piperazin-1-yl)benzene-1-sulfonylfluoridehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride is a chemical compound that features a piperazine ring attached to a benzene sulfonyl fluoride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride typically involves the reaction of piperazine with benzene sulfonyl fluoride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of 4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by other nucleophiles.
Oxidation and reduction: The piperazine ring can participate in redox reactions under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonyl derivatives.
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of reduced piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a piperazine ring.
4-(piperazin-1-yl)phenylboronic acid: Contains a boronic acid group instead of a sulfonyl fluoride group.
Uniqueness
4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride is unique due to its combination of a piperazine ring and a sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying biochemical processes.
Eigenschaften
Molekularformel |
C10H14ClFN2O2S |
|---|---|
Molekulargewicht |
280.75 g/mol |
IUPAC-Name |
4-piperazin-1-ylbenzenesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C10H13FN2O2S.ClH/c11-16(14,15)10-3-1-9(2-4-10)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H |
InChI-Schlüssel |
OCEBKWMVJTWGLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


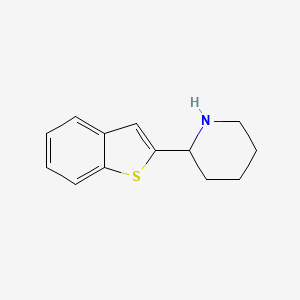
![(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine](/img/structure/B15320442.png)
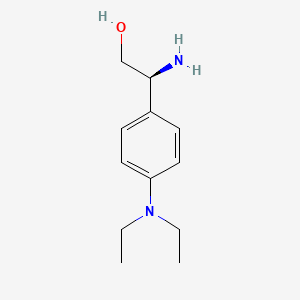
![3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol](/img/structure/B15320454.png)
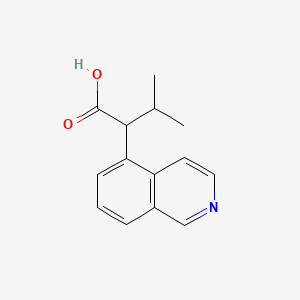
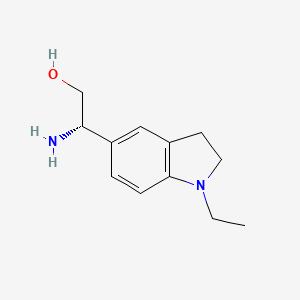


![3h-Spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide](/img/structure/B15320482.png)

